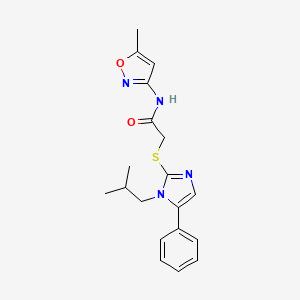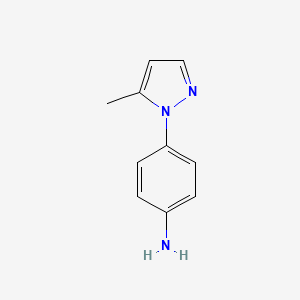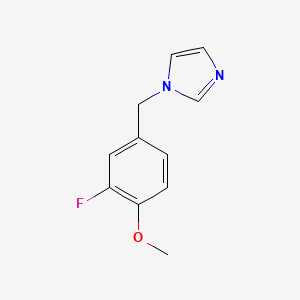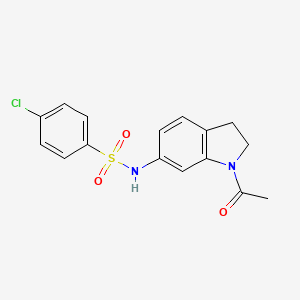![molecular formula C19H18ClN3O4 B2530272 1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine CAS No. 1116082-34-8](/img/structure/B2530272.png)
1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine" is a synthetic molecule that may be related to various heterocyclic compounds with potential pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, characterization, and biological activities, which can be used to infer possible attributes of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives, as described in the first paper, involves cyclization reactions and 1,3-dipolar cycloaddition reactions, yielding polysubstituted pyrrolidine carboxylate derivatives with high yields . Similarly, the synthesis of benzimidazole derivatives, as mentioned in the second paper, includes reduction reactions using Pd/C in a hydrogen atmosphere . These methods could potentially be adapted for the synthesis of the compound of interest, suggesting that it may be synthesized through similar cyclization and reduction steps.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction and NMR spectroscopy . These studies have revealed details about the stereochemistry and conformation of the molecules. For instance, the benzimidazole ring system is typically planar, and the piperazine ring often adopts a chair conformation . These findings can provide a basis for predicting the molecular structure of "1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine," which likely features a planar thiazole ring and a piperidine moiety that may exist in different conformations.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, thiosemicarbazides can undergo coupling reactions with aromatic diazonium chloride to afford different heterocyclic compounds . This suggests that the compound may also participate in coupling reactions, potentially leading to the formation of new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their acid dissociation constants and solubility in different solvents . The antimicrobial activities of these compounds have been evaluated, with some showing promising activity against bacterial and fungal strains . These studies imply that "1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine" may also possess distinct physical properties and biological activities, which could be further investigated for potential therapeutic applications.
Applications De Recherche Scientifique
Synthetic Chemistry
Thiazole and piperidine rings are prevalent in many pharmaceuticals and organic materials. Research has focused on developing synthetic methodologies for compounds containing these functionalities due to their biological and chemical significance. For instance, the synthesis and characterization of novel compounds derived from 1,3,4-thiadiazoles and triazoles, indicating a broad interest in heterocyclic compounds for their diverse applications in medicinal chemistry and material science. These compounds are synthesized through various reactions, demonstrating the versatility and importance of thiazole and piperidine derivatives in synthetic chemistry (H. Foks et al., 2014), (A. Ayyash et al., 2020).
Pharmaceutical Research
Compounds with thiazole and piperidine moieties are often investigated for their potential therapeutic applications. Studies have shown that these compounds exhibit a range of biological activities, including antimicrobial and cytotoxic properties. This underscores the potential of such compounds in developing new pharmaceuticals. For example, novel oxadiazole and thiadiazole derivatives have been evaluated for their antibacterial activities, revealing the significance of these moieties in drug development and discovery (Aziz‐ur‐Rehman et al., 2017).
Material Science
Heterocyclic compounds containing thiazole and piperidine units are also of interest in materials science for their unique electronic and photophysical properties. These compounds can be used in the development of organic materials for electronic and photovoltaic applications, highlighting the versatility of these moieties in various scientific fields. Research into the synthesis and bioactivity screening of new 1, 3-Thiazolidin-4-One compounds bearing thiadiazols/triazoles moieties demonstrates the exploration of these compounds in creating materials with potential application in technology and bioactive materials (A. Ayyash et al., 2020).
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-11-21-14-7-5-4-6-12(14)19(22-11)27-10-18(24)23-15-8-13(20)16(25-2)9-17(15)26-3/h4-9H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSMFHCTFHGROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)





![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)


![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)

